N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

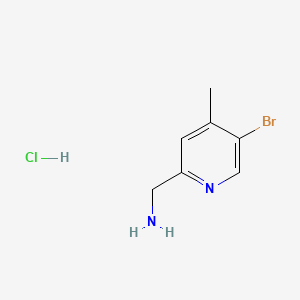

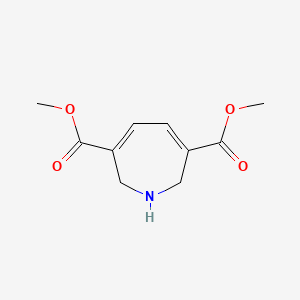

“N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE” is a heterocyclic organic compound . It is also known by the synonym “2-Acetamido-N-methylacetamide” or "Ac-Gly-NHMe" . The isotopic enrichment of this compound is 98 atom % D .

Molecular Structure Analysis

The molecular formula of “N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE” is C5H4D6N2O2 . Its molecular weight is 138.20 . The IUPAC name for this compound is "N,2,2-trideuterio-2-[(2-deuterioacetyl)amino]-N-(trideuteriomethyl)acetamide" .科学的研究の応用

Complexation Induced Conformation Change and Chirality Transfer

Researchers have studied the hydrogen-bonded complexes between water and N-acetyl N'-methyl glycine amide (Ac-Gly-NHMe) to understand complexation-induced conformational changes and chirality transfer. This study, conducted through matrix isolation infrared spectroscopy and quantum chemical calculations, reveals how water binds to amide groups, inducing structural changes in the monomer and facilitating chirality transfer from the model peptide to the achiral water molecule. This process is crucial for understanding the structural identification of peptide-water complexes (Tarczay et al., 2009).

Kinetics and Equilibria of Cis/Trans Isomerization of Backbone Amide Bonds

The biological activities of N-substituted glycine oligomers, known as peptoids, have been extensively studied, especially focusing on the cis/trans isomerization of the backbone amide bonds. This research provides insights into the configurational isomers of peptoids, highlighting the impact of N-methylation on the conformational preferences and the kinetics of isomerization, which is slower than that around amide bonds to proline residues (Sui et al., 2007).

Conformational Studies through Ab-initio and DFT

A detailed conformational study of cis and trans N-acetyl-N-methyl-l-glycine-N'-methylamide has been performed using both ab-initio and DFT calculations. This research helps in understanding the potential energy surfaces (PESs) and the influence of methyl substitutions on the conformational stability and preferences of these compounds (Enriz et al., 2005).

Solvation Dynamics Probed by Terahertz Spectroscopy

The study of solvation dynamics of model peptides, including N-acetyl-glycine-amide, through terahertz absorption spectroscopy, offers insights into the peptide-water network motions. It underscores the importance of hydration levels in activating collective network motions critical for understanding the peptide's biological functionality (Born et al., 2009).

Oxidative Peptide Bond Formation

Research into the oxidative peptide bond formation of glycine-amino acid using 2-(aminomethyl)malononitrile explores a coupling reagent-free and catalyst-free peptide synthesis. This method represents a significant advancement in peptide synthesis technology, emphasizing the utility of oxidative amide bond formation in creating various peptides efficiently (Wang et al., 2021).

Safety And Hazards

特性

CAS番号 |

1219802-57-9 |

|---|---|

製品名 |

N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE |

分子式 |

C5H10N2O2 |

分子量 |

138.196 |

IUPAC名 |

2,2,2-trideuterio-N-[1,1-dideuterio-2-oxo-2-(trideuteriomethylamino)ethyl]acetamide |

InChI |

InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8)/i1D3,2D3,3D2 |

InChIキー |

FJMAXCRRCJSCIE-AUOAYUKBSA-N |

SMILES |

CC(=O)NCC(=O)NC |

同義語 |

N-ACETYL-D3-GLYCINE-D2-N-METHYL-D3-AMIDE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B571833.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B571835.png)

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile](/img/structure/B571855.png)